Desoximetasone

Content Navigation

Formulating topical corticosteroids without irritating penetration enhancers is challenging. Desoximetasone, lacking the C-17 hydroxyl group, is highly lipophilic, penetrating stratum corneum efficiently. Key advantages for procurement:

- GR agonist with Ki = 1.17 nM

- Class II/III potency, comparable to betamethasone 0.05%

- Ideal for water-in-oil emulsions, fatty ointments; psoriasis, eczema

- API-grade, suitable for clinical and commercial manufacturing

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

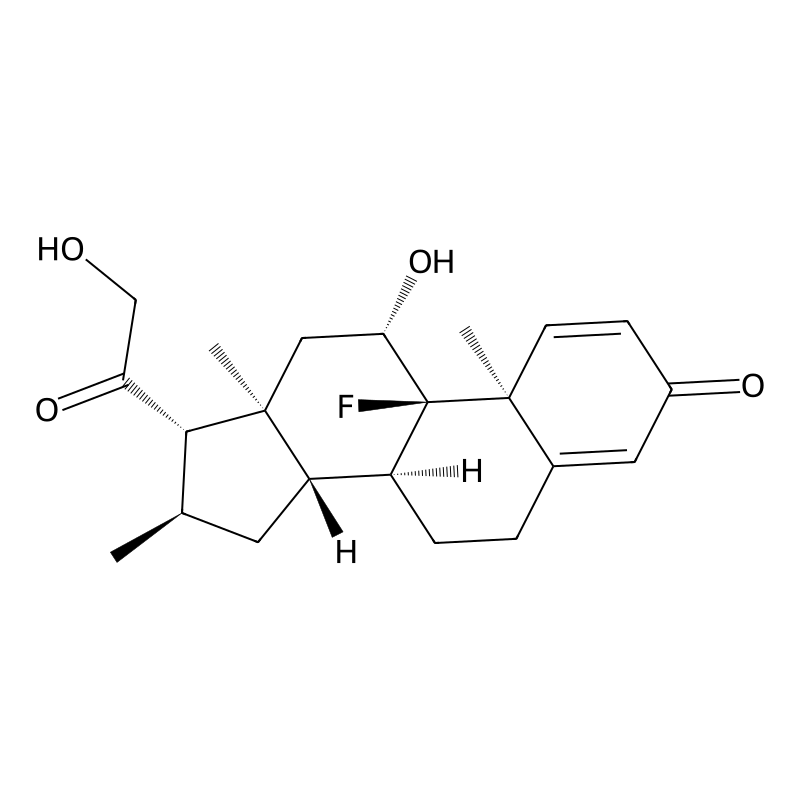

Desoximetasone (CAS 382-67-2) is a highly potent, synthetic fluorinated glucocorticoid primarily utilized as an active pharmaceutical ingredient (API) in topical dermatological formulations. Structurally, it is the 17-deoxy analog of dexamethasone (9-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione). This specific structural modification—the absence of the C-17 hydroxyl group—significantly alters its physicochemical profile, enhancing its lipophilicity compared to its parent compound [1]. In industrial and clinical applications, desoximetasone is valued for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties, typically classifying it as a medium-to-high potency (Class II or III) corticosteroid depending on the vehicle [2]. Its solubility profile in organic solvents (e.g., ~30 mg/mL in DMSO) and its high affinity for the glucocorticoid receptor make it a highly processable and effective API for emollient creams, gels, and fatty ointments.

Research Fit

References

- [1] Kulkarni, K. R., et al. (2017). Desoximetasone 0.25% Cream and Ointment-An Updated Review of Its Pharmacological Properties and Therapeutic Efficacy in the Treatment of Steroid Responsive Dermatoses. International Journal of Health Sciences & Research, 7(12), 291.

- [2] Borelli, C., et al. (2008). Activity of Different Desoximetasone Preparations Compared to Other Topical Corticosteroids in the Vasoconstriction Assay. Skin Pharmacology and Physiology, 21(3), 181-187.

Substituting desoximetasone with other common corticosteroids, such as dexamethasone or hydrocortisone, fundamentally alters formulation compatibility and skin penetration kinetics. The absence of the C-17 hydroxyl group makes desoximetasone significantly more lipophilic than dexamethasone [1]. This increased lipophilicity allows it to partition more effectively into the lipid-rich stratum corneum without requiring high concentrations of aggressive penetration enhancers, such as propylene glycol or complex emulsifiers, which can disrupt the skin lipid bilayer and cause irritation [2]. Furthermore, in standardized vasoconstrictor assays, desoximetasone demonstrates a potency that vastly outperforms hydrocortisone and matches standard betamethasone derivatives [3]. Consequently, substituting desoximetasone with a more hydrophilic or lower-potency analog would either severely compromise clinical efficacy or necessitate a complete, costly reformulation of the delivery vehicle to force adequate dermal absorption.

Substitution Risk

References

- [1] Kulkarni, K. R., et al. (2017). Desoximetasone 0.25% Cream and Ointment-An Updated Review of Its Pharmacological Properties and Therapeutic Efficacy in the Treatment of Steroid Responsive Dermatoses. International Journal of Health Sciences & Research, 7(12), 291.

- [2] Lin, Y. K., et al. (2021). Strategies to Develop a Suitable Formulation for Inflammatory Skin Disease Treatment. International Journal of Molecular Sciences, 22(11), 6080.

- [3] Borelli, C., et al. (2008). Activity of Different Desoximetasone Preparations Compared to Other Topical Corticosteroids in the Vasoconstriction Assay. Skin Pharmacology and Physiology, 21(3), 181-187.

Lipophilicity and Formulation Compatibility

Desoximetasone differs from dexamethasone solely by the absence of a hydroxyl group at the C-17 position. This specific structural modification significantly increases the molecule's lipophilicity compared to the parent compound[1]. As a result, desoximetasone achieves high solubility in organic solvents and lipid bases (e.g., ~30 mg/mL in DMSO, ~25 mg/mL in DMF). This allows it to be formulated effectively in fatty ointments and emollient creams without the strict reliance on high concentrations of barrier-disrupting penetration enhancers (like propylene glycol) that are often required to drive more hydrophilic steroids through the stratum corneum [2].

| Evidence Dimension | Structural Lipophilicity and Formulation Compatibility |

| Target Compound Data | Desoximetasone (C-17 deoxygenated, highly lipophilic, soluble in lipid bases without harsh enhancers) |

| Comparator Or Baseline | Dexamethasone (C-17 hydroxylated, more hydrophilic) |

| Quantified Difference | Absence of C-17 OH increases lipophilicity, enabling formulation in emollient bases with reduced surfactant/enhancer loads. |

| Conditions | Physicochemical structure-activity relationship (SAR) and topical vehicle formulation. |

Formulators can create highly effective, less irritating topical products by leveraging desoximetasone's inherent lipophilicity to reduce the need for skin-disrupting penetration enhancers.

Vasoconstrictor Assay Performance

In standardized human vasoconstrictor assays (blanching assays)—the primary clinical proxy for topical corticosteroid potency—desoximetasone formulations demonstrate high efficacy. A clinical comparison showed that desoximetasone 0.25% (ointment and fatty ointment) exhibited a vasoconstrictive potential that was non-inferior to betamethasone 0.05% fatty ointment, while significantly outperforming hydrocortisone 1.0%, which showed no clear-cut vasoconstrictive effect under the same conditions [1].

| Evidence Dimension | Vasoconstrictive blanching response |

| Target Compound Data | Desoximetasone 0.25% (Clear blanching, high potency) |

| Comparator Or Baseline | Hydrocortisone 1.0% (No clear-cut effect) and Betamethasone 0.05% (Similar clear blanching) |

| Quantified Difference | Desoximetasone 0.25% is non-inferior to Betamethasone 0.05% and vastly superior to Hydrocortisone 1.0%. |

| Conditions | Human vasoconstrictor (blanching) assay using chromametric measurements. |

Procurement teams selecting APIs for medium-to-high potency topical dermatologicals can rely on desoximetasone to deliver equivalent or superior clinical blanching compared to standard betamethasone derivatives.

Glucocorticoid Receptor Binding Affinity

Despite the removal of the C-17 hydroxyl group to enhance lipophilicity, desoximetasone retains exceptionally high binding affinity for the glucocorticoid receptor (GR). Pharmacological profiling indicates that desoximetasone acts as a potent GR agonist with a pKi of approximately 8.9 (Ki ~ 1.17 nM) [1]. This high intrinsic receptor affinity ensures that once the molecule partitions through the stratum corneum, it effectively translocates to the nucleus to modulate the transcription of inflammatory and anti-inflammatory genes.

| Evidence Dimension | Glucocorticoid Receptor (GR) Binding Affinity |

| Target Compound Data | Desoximetasone (pKi ~ 8.9 / Ki ~ 1.17 nM) |

| Comparator Or Baseline | Standard GR agonists (Typical nanomolar Ki range) |

| Quantified Difference | Demonstrates potent nanomolar affinity (Ki ~ 1.17 nM) maintaining target engagement despite lipophilic structural modifications. |

| Conditions | In vitro glucocorticoid receptor binding assay. |

Researchers and formulators are assured that the structural modifications enhancing skin penetration do not compromise the fundamental receptor-level potency of the API.

Degradation Pathway Predictability

The chemical stability of corticosteroids in formulations is highly dependent on their substitution patterns. Research into corticosteroid degradation in aqueous and non-aqueous environments (like propylene glycol) shows that 17-deoxy steroids, such as desoximetasone, undergo specific degradation pathways (e.g., forming 21-aldehydes via oxidation) that differ from those with a 17-hydroxyl group (like hydrocortisone) [1]. Hydrocortisone generally exhibits faster degradation and forms a wider range of degradation products [1]. Understanding this specific profile allows for targeted stabilization strategies, such as controlling trace transition metals (which catalyze oxidation) and optimizing the vehicle.

| Evidence Dimension | Degradation complexity and rate |

| Target Compound Data | Desoximetasone (Specific oxidative pathway to 21-aldehydes) |

| Comparator Or Baseline | Hydrocortisone (Wider range of degradation products and generally faster degradation) |

| Quantified Difference | Desoximetasone exhibits a narrower, more predictable degradation profile compared to the broader degradation spectrum of 17-hydroxylated hydrocortisone. |

| Conditions | Stability testing in water and propylene glycol under stress conditions (e.g., trace metals, oxidation). |

Quality control and formulation scientists can design more stable shelf-life profiles for desoximetasone by specifically mitigating its known oxidative pathways, avoiding the broader instability seen with older, 17-hydroxylated steroids.

Emollient Formulations for Dermatoses

Due to its enhanced lipophilicity (arising from the C-17 deoxygenation) and high solubility in lipid bases, desoximetasone is the ideal API for formulating water-in-oil emulsions or fatty ointments. It is particularly suited for treating severe inflammatory dermatoses (like psoriasis or severe eczema) where effective stratum corneum penetration is required without excessive reliance on irritating solvents like propylene glycol [1].

GR Signaling Research Models

With a confirmed high binding affinity (Ki ~ 1.17 nM), desoximetasone is utilized as a potent, lipophilic GR agonist in in vitro and in vivo models studying gene transcription, anti-inflammatory pathways, and epidermal cell proliferation. Its structural difference from dexamethasone allows researchers to isolate the effects of lipophilicity on cellular uptake and receptor engagement [2].

Vasoconstrictor Assay Benchmarking

Because desoximetasone 0.25% reliably demonstrates non-inferior blanching to betamethasone 0.05%, it serves as an excellent Class II/III clinical benchmark in dermatological research. Formulators use it as a standard reference API when evaluating the topical bioavailability and penetration enhancement of novel vehicle delivery systems, such as liposomes or microemulsions[3].

Application Fit Matrix

References

- [1] Lin, Y. K., et al. (2021). Strategies to Develop a Suitable Formulation for Inflammatory Skin Disease Treatment. International Journal of Molecular Sciences, 22(11), 6080.

- [2] IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glucocorticoid receptor | 3C. 3-Ketosteroid receptors. Target ID: 2049.

- [3] Borelli, C., et al. (2008). Activity of Different Desoximetasone Preparations Compared to Other Topical Corticosteroids in the Vasoconstriction Assay. Skin Pharmacology and Physiology, 21(3), 181-187.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.35 (LogP)

2.3

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (93.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (90.7%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Drug Classes

Pharmacology

Desoximetasone is a synthetic glucocorticoid receptor agonist with metabolic, anti-inflammatory and immunosuppressive activity. Desoximetasone activates specific intracellular receptors, which bind to distinct sites on DNA to modify gene transcription. This results in an induction of the synthesis of anti-inflammatory proteins and suppression of the synthesis of inflammatory mediators. This leads to an overall reduction in chronic inflammation and autoimmune reactions. Desoximetasone is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.

MeSH Pharmacological Classification

ATC Code

D07 - Corticosteroids, dermatological preparations

D07A - Corticosteroids, plain

D07AC - Corticosteroids, potent (group iii)

D07AC03 - Desoximetasone

D07X - Corticosteroids, other combinations

D07XC - Corticosteroids, potent, other combinations

D07XC02 - Desoximetasone

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Corticosteroids are bound to plasma proteins in varying degrees, are metabolized primarily in the liver and excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile.Pharmacokinetic studies in men with Desoximetasone Cream USP, 0.25% with tagged desoximetasone showed a total of 5.2% ± 2.9% excretion in urine (4.1% ± 2.3%) and feces (1.1% ± 0.6%)

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

2: Kircik L, Lebwohl MG, Del Rosso JQ, Bagel J, Stein Gold L, Weiss JS. Clinical study results of desoximetasone spray, 0.25% in moderate to severe plaque psoriasis. J Drugs Dermatol. 2013 Dec;12(12):1404-10. PubMed PMID: 24301242.

3: Stojković T, Binić I, Tiodorović J. [Evaluation of effect of local administration of desoximetasone and ditranol in psoriatic lesion byapplying 20 MHz ultrasound]. Med Pregl. 2012 Sep-Oct;65(9-10):368-72. Serbian. PubMed PMID: 23214328.

4: Borelli C, Gassmueller J, Fluhr JW, Nietsch KH, Schinzel S, Korting HC. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay. Skin Pharmacol Physiol. 2008;21(3):181-7. doi: 10.1159/000131082. Epub 2008 Jun 3. PubMed PMID: 18523415.

5: Hebert AA, Koo J, Fowler J, Berman B, Rosenberg C, Levitt J. Desoximetasone 0.25% and tacrolimus 0.1% ointments versus tacrolimus alone in the treatment of atopic dermatitis. Cutis. 2006 Nov;78(5):357-63. PubMed PMID: 17186796.

6: Donovan JC, Dekoven JG. Cross-reactions to desoximetasone and mometasone furoate in a patient with multiple topical corticosteroid allergies. Dermatitis. 2006 Sep;17(3):147-51. PubMed PMID: 16956468.

7: Levitt J, Feldman T, Riss I, Leung OT. Compatibility of desoximetasone and tacrolimus. J Drugs Dermatol. 2003 Dec;2(6):640-2. PubMed PMID: 14711143.

8: Charuwichitratana S, Wattanakrai P, Tanrattanakorn S. Randomized double-blind placebo-controlled trial in the treatment of alopecia areata with 0.25% desoximetasone cream. Arch Dermatol. 2000 Oct;136(10):1276-7. PubMed PMID: 11030789.

9: Vladimirov S, Cudina O, Agbaba D, Jovanović M, Zivanov-Stakić D. Spectrophotometric determination of desoximetasone in ointment using 1,4-dihydrazinophthalazine. J Pharm Biomed Anal. 1996 Jun;14(8-10):947-50. PubMed PMID: 8817999.

10: Stierstorfer MB, Baughman RD. Photosensitivity to desoximetasone emollient cream. Arch Dermatol. 1988 Dec;124(12):1870-1. PubMed PMID: 3190264.

Explore Compound Types